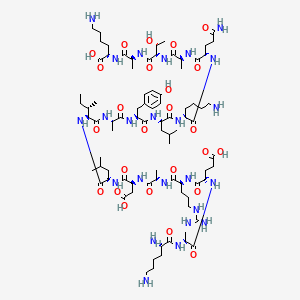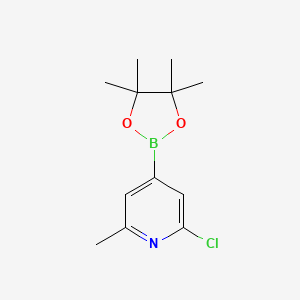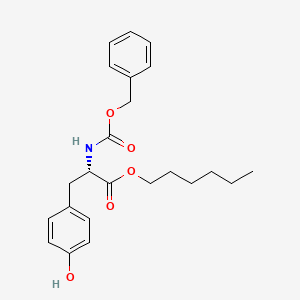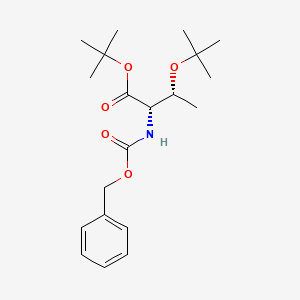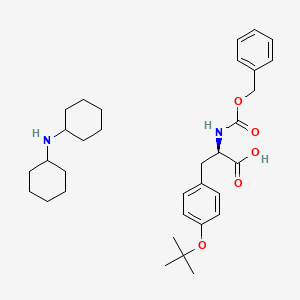
Z-D-Neopentylgly-OH · DCHA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-D-Neopentylgly-OH · DCHA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of neopentylglycol (NPG) and is commonly used as a building block for the synthesis of various polymers, resins, and coatings. In recent years, researchers have also been investigating the potential of this compound as a drug delivery system and as a tool for biochemical research. In
Applications De Recherche Scientifique
Environmental and Therapeutic Dichotomy of DCA
Dichloroacetate (DCA) is a compound known for its dual role as both an environmental hazard and a potential therapeutic agent. It's a by-product of water chlorination and a metabolite of industrial solvents, but also studied for its therapeutic potential in conditions like genetic mitochondrial diseases, pulmonary arterial hypertension, and cancer. The environmental concerns contrast sharply with its promising clinical applications. The compound's biotransformation, involving the enzyme GSTz1/MAAI, is crucial for understanding its toxicokinetics and potential benefits at clinically relevant concentrations (Stacpoole, 2010).
Interaction of Z-dol with Carbon Overcoat
Z-dol, a linear perfluoropolyether with hydroxyl termini, is significant in its interaction with carbon overcoats, particularly in magnetic hard disks. The bond formation involves a weak hydrogen bonding interaction that gradually transforms into a robust chemical bond. The bond involves the transfer of a hydrogen atom from Z-dol to the carbon surface, attaching the remaining alkoxy system as a pendant ether unit. This insight is crucial for understanding the bonding mechanism and its implications in various applications (Kasai, 2007).
Fate of Diclofenac in Wastewater Treatment
While not directly mentioning "Z-D-Neopentylgly-OH · DCHA," the study on the fate of diclofenac (DCF) in wastewater treatment is relevant for understanding the environmental impact and treatment of chemical compounds. DCF is a pharmaceutical often found in wastewater, and its elimination during biological wastewater treatment is challenging due to its poor biodegradability. Understanding the mechanisms of sorption, biotransformation, and the role of system configurations and parameters can provide insights into handling similar complex compounds in wastewater (Vieno & Sillanpää, 2014).
Anticancer Properties of Dichloroacetate
DCA's potential in cancer treatment is significant due to its ability to modify glucose metabolism in cancer cells, leading to reduced lactic acid production and activation of the respiratory chain. This shifts glucose metabolism from glycolysis to oxidation, inhibiting tumor growth and inducing apoptosis. The implications of DCA in cancer treatment are profound, and ongoing research aims to understand its full potential and application in clinical settings (Latocha & Żyrek, 2022).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Z-D-Neopentylgly-OH · DCHA can be achieved through a multi-step process starting with commercially available starting materials.", "Starting Materials": [ "Neopentylglycol", "Di-tert-butyl dicarbonate (Boc2O)", "Chloroacetic acid", "Diisopropylethylamine (DIPEA)", "Dicyclohexylcarbodiimide (DCC)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Protection of neopentylglycol with di-tert-butyl dicarbonate (Boc2O) in the presence of DIPEA", "Step 2: Deprotection of Boc group with HCl to yield protected neopentylglycol", "Step 3: Activation of chloroacetic acid with DCC", "Step 4: Coupling of activated chloroacetic acid with protected neopentylglycol to yield protected Z-D-Neopentylgly-OH", "Step 5: Deprotection of protected Z-D-Neopentylgly-OH with NaOH to yield Z-D-Neopentylgly-OH", "Step 6: Coupling of Z-D-Neopentylgly-OH with DCHA in the presence of DCC to yield Z-D-Neopentylgly-OH · DCHA", "Step 7: Purification of Z-D-Neopentylgly-OH · DCHA using column chromatography with ethyl acetate and methanol as eluents" ] } | |
Numéro CAS |
201677-20-5 |
Formule moléculaire |
C15H21NO4 · C12H23N |
Poids moléculaire |
460.66 |
Synonymes |
Z-D-Neopentylgly-OH · DCHA; Z-gamma-Me-D-Leu-OH · DCHA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





